molecular formula C21H20N4O5S2 B10863658 4-{3-[3-(4-Methoxy-phenyl)-acryloyl]-thioureido}-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide

4-{3-[3-(4-Methoxy-phenyl)-acryloyl]-thioureido}-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide

Cat. No.: B10863658
M. Wt: 472.5 g/mol
InChI Key: JLXZRKZTIZHLLO-LFYBBSHMSA-N
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Description

4-{3-[3-(4-Methoxy-phenyl)-acryloyl]-thioureido}-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a methoxyphenyl group, an acryloyl group, a thioureido group, an isoxazole ring, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[3-(4-Methoxy-phenyl)-acryloyl]-thioureido}-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Acryloyl Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate acryloyl chloride in the presence of a base such as triethylamine to form the 4-methoxyphenyl acryloyl intermediate.

    Thioureido Group Introduction: The acryloyl intermediate is then reacted with thiourea under acidic conditions to introduce the thioureido group.

    Isoxazole Ring Formation: The next step involves the cyclization of an appropriate precursor to form the isoxazole ring. This can be achieved through a (3+2) cycloaddition reaction involving a nitrile oxide and an alkyne.

    Sulfonamide Formation: Finally, the benzenesulfonamide moiety is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acryloyl and thioureido groups, potentially converting them to alcohols and amines, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and isoxazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research into its mechanism of action and therapeutic potential is ongoing.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-{3-[3-(4-Methoxy-phenyl)-acryloyl]-thioureido}-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Signal Transduction Pathways: The compound may influence various cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[3-(4-Methoxy-phenyl)-acryloyl]-thioureido}-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide shares similarities with other sulfonamide derivatives and isoxazole-containing compounds.
  • Examples include sulfanilamide, a well-known antibiotic, and isoxazole derivatives used in anti-inflammatory drugs.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical reactivity and potential biological activity.
  • Its structural complexity allows for diverse applications in various fields, setting it apart from simpler analogs.

This detailed overview highlights the significance of this compound in scientific research and industrial applications. Further studies are needed to fully explore its potential and optimize its use in various domains.

Properties

Molecular Formula

C21H20N4O5S2

Molecular Weight

472.5 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C21H20N4O5S2/c1-14-13-19(24-30-14)25-32(27,28)18-10-6-16(7-11-18)22-21(31)23-20(26)12-5-15-3-8-17(29-2)9-4-15/h3-13H,1-2H3,(H,24,25)(H2,22,23,26,31)/b12-5+

InChI Key

JLXZRKZTIZHLLO-LFYBBSHMSA-N

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

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